
(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(4-fluorophenyl)-, (R*,S*)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R,S)-** is a synthetic organic compound characterized by its bithiazolidine core and fluorophenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R*,S*)- typically involves the following steps:
Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable dithiol with a carbonyl compound to form the thiazolidine ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.
Introduction of Fluorophenyl Groups: The next step involves the introduction of the fluorophenyl groups. This can be achieved through a nucleophilic substitution reaction where the thiazolidine ring is reacted with a fluorophenyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small to medium-scale production, batch reactors are commonly used. These allow for precise control over reaction conditions and are suitable for multi-step synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed. These systems offer advantages in terms of scalability, efficiency, and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to degradation.
作用机制
The mechanism by which (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R*,S*)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bithiazolidine core can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(phenyl)-: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-: Contains chlorine atoms instead of fluorine, which can affect its electronic properties and reactivity.
Uniqueness
The presence of fluorine atoms in (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-fluorophenyl)-, (R*,S*)- imparts unique electronic properties, such as increased electronegativity and stability. This can enhance its binding affinity in biological systems and its reactivity in chemical processes, making it a valuable compound for various applications.
属性
CAS 编号 |
95035-83-9 |
|---|---|
分子式 |
C18H14F2N2O2S2 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
(2S)-2-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2/t17-,18+ |
InChI 键 |
OSSKXWAHAQAUEH-HDICACEKSA-N |
手性 SMILES |
C1C(=O)N([C@H](S1)C2=CC=C(C=C2)F)N3[C@@H](SCC3=O)C4=CC=C(C=C4)F |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)N3C(SCC3=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


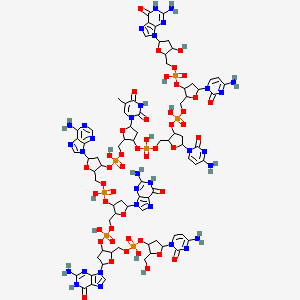
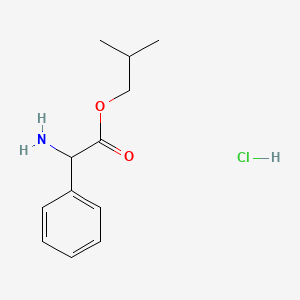
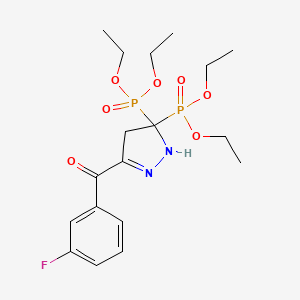
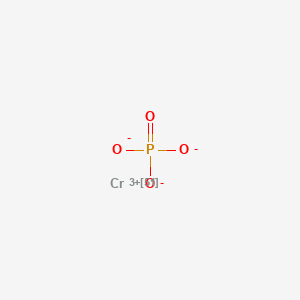
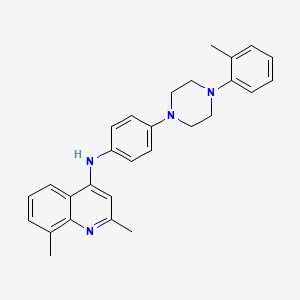

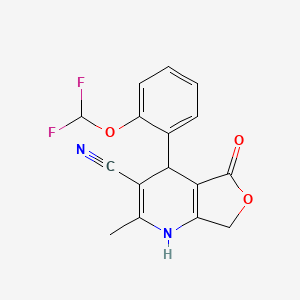
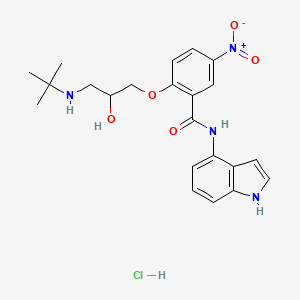

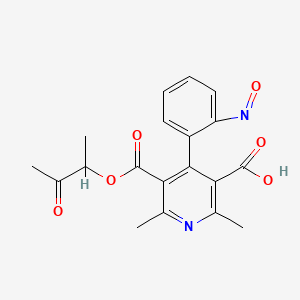

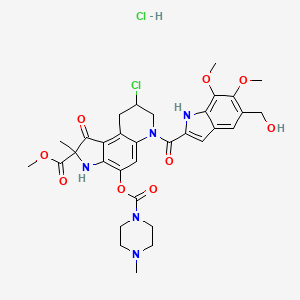
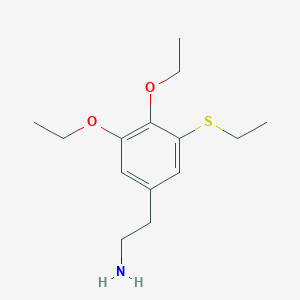
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)
